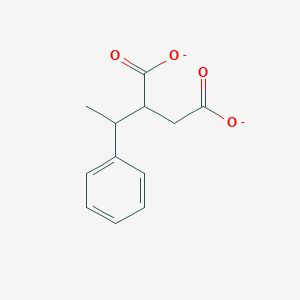

2-(1-Phenylethyl)butanedioate

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1-phenylethyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(9-5-3-2-4-6-9)10(12(15)16)7-11(13)14/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXVETHETURZLC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CC(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697721 | |

| Record name | 2-(1-Phenylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107832-33-7 | |

| Record name | 2-(1-Phenylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Phenylethyl Butanedioate and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to 2-(1-phenylethyl)butanedioate and its analogues, primarily through esterification and reactions involving cyclic anhydrides.

Esterification Pathways involving Butanedioic Acid and 1-Phenylethanol (B42297) Derivatives

The esterification of butanedioic acid (also known as succinic acid) with 1-phenylethanol or its derivatives is a fundamental approach for synthesizing this compound. This reaction typically involves heating the dicarboxylic acid and the alcohol in the presence of an acid catalyst. The process can be manipulated to produce mono- or di-esters depending on the stoichiometry of the reactants. For instance, racemic diesters can be prepared by coupling racemic alcohols with dicarboxylic acids. scirp.org

| Reactants | Product | Conditions |

| Butanedioic Acid, 1-Phenylethanol | This compound | Acid catalyst, Heat |

| Racemic Alcohols, Dicarboxylic Acids | Racemic Diesters | Coupling reaction |

Reactions Utilizing Succinic Anhydride (B1165640) as a Precursor

Succinic anhydride serves as a highly useful precursor for the synthesis of mono-esters of butanedioic acid. The reaction of succinic anhydride with an alcohol, such as 1-phenylethanol or 2-phenylethanol (B73330), leads to the ring-opening of the anhydride and the formation of a mono-ester carboxylic acid. rsc.orgepo.orgresearchgate.net For example, the reaction of succinic anhydride with 2-phenylethanol in the presence of a catalytic amount of zinc perchlorate (B79767) hexahydrate in dichloromethane, followed by heating to reflux, yields the corresponding monoester, 4-oxo-4-(2-phenylethoxy)butanoic acid. rsc.org This intermediate can then be further esterified to produce the desired diester. This method is also applicable to a range of other alcohols, demonstrating its versatility. google.com

| Reactants | Product | Conditions |

| Succinic Anhydride, 2-Phenylethanol | 4-oxo-4-(2-phenylethoxy)butanoic acid | Zn(ClO4)2·6H2O (catalytic), DCM, Reflux |

| Succinic Anhydride, 1-Decanol | Decyl succinic acid | 120 °C |

Enantiospecific and Diastereoselective Synthetic Routes

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing biologically active molecules. Enantiospecific and diastereoselective routes to this compound and its analogues often employ chiral auxiliaries or catalysts.

Enzyme-mediated kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. For example, the enantioselective hydrolysis of bis(1-phenylethyl) glutarate and adipate (B1204190) using lipase (B570770) from Candida antarctica (Novozym 435) can yield optically pure (R)-1-phenylethanol. scirp.org The remaining (S,S)-diesters and (S)-monoesters can then be chemically hydrolyzed to obtain the (S)-alcohol. scirp.org Similarly, lipase-catalyzed acylation of racemic secondary alcohols with succinic anhydride can provide enantiomerically enriched building blocks. researchgate.net

Diastereoselective synthesis can be achieved through various methods, including the addition of organocuprates to chiral fumarates and the alkylation of chiral enolates. nih.govrsc.org For instance, the conjugate addition of monoalkyl- and monoarylcuprates to a chiral fumarate (B1241708) can produce substituted succinates with high diastereoselectivity. nih.gov Another approach involves the alkylation of chiral N-acyloxazolidinone imides with bromoacetate (B1195939) derivatives to afford substituted succinate (B1194679) derivatives with high selectivity. researchgate.net These methods allow for the precise construction of stereogenic centers within the butanedioate framework. rsc.orgnih.gov

Functionalization and Derivatization Strategies

Functionalization and derivatization of the this compound core structure open avenues to a wide array of analogues with potentially diverse properties.

Alkylation Reactions and Stereochemical Control

Alkylation of butanedioate esters is a key strategy for introducing substituents at the α-position. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries. sciencenet.cnnist.gov For example, the alkylation of the sodium enolates derived from chiral N-acyloxazolidinone imides with tert-butyl bromoacetate leads to 2-substituted succinate derivatives in good yields and with high selectivity. researchgate.net Similarly, a chiral glycine (B1666218) equivalent derived from a butanedione can be deprotonated to form an enolate that undergoes stereoselective alkylation with various electrophiles. researchgate.net The synthesis of dimethyl 2-(1-phenylethyl)succinate has been achieved via a radical reaction involving (1-iodoethyl)benzene and dimethyl fumarate, resulting in a 1:1 mixture of diastereoisomers. nih.govcore.ac.uk

| Starting Material | Reagents | Product | Stereoselectivity |

| Chiral N-acyloxazolidinone imides | tert-butyl bromoacetate | 2-substituted succinate derivatives | High (≥93:7) researchgate.net |

| (1-Iodoethyl)benzene, Dimethyl fumarate | AIBN, Tris(trimethylsilyl)silane | Dimethyl 2-(1-phenylethyl)succinate | 1:1 mixture of diastereoisomers nih.govcore.ac.uk |

Formation of Substituted Butanedioate Esters

The formation of substituted butanedioate esters can be accomplished through various synthetic transformations. One common method involves the hydrolysis of a diester to a monoacid, which can then be coupled with a different alcohol to form a mixed diester. For example, dimethyl 2-(1-phenylethyl)succinate can be hydrolyzed to 2-(1-phenylethyl)succinic acid using lithium hydroxide (B78521). nih.govcore.ac.uk This diacid can then be selectively esterified. Furthermore, the functionalized succinate core is a precursor to various biologically active molecules, including paraconic acids and the anti-inflammatory compound antrodin E. nih.gov The synthesis of these complex molecules often relies on the strategic formation of substituted butanedioate esters as key intermediates.

Preparation of Structurally Related Compounds for Comparative Analysis

The synthesis of molecules structurally related to this compound provides a basis for understanding the chemical behavior and potential applications of this class of compounds. The common feature in these analogues is often the chiral 1-phenylethyl moiety, which is incorporated into various molecular scaffolds using established synthetic transformations. Comparative analysis of these methodologies reveals common strategies and challenges in manipulating the sterically demanding 1-phenylethyl group.

A prevalent method involves the nucleophilic character of the amine in (S)- or (R)-1-phenylethylamine, allowing it to react with various electrophiles. For instance, chiral glycinate (B8599266) derivatives containing the α-phenylethyl group have been prepared from (S)-α-phenylethylamine and ethyl bromoacetate, followed by N-benzylation or N-benzoylation. scielo.org.mx The resulting N-substituted glycinates can be alkylated to introduce further complexity. scielo.org.mx

Another common strategy is the formation of amides by reacting 1-phenylethylamine (B125046) with acylating agents. The synthesis of (R)-N-(1-Phenylethyl)acetamide is achieved through the acylation of (R)-1-phenylethylamine. More complex structures, such as 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide, are synthesized through sequential amidation reactions, first coupling 4-aminobenzoic acid with 1-phenylethylamine, followed by bromoacetylation of the remaining amino group. This bromoacetyl group serves as a reactive handle for further synthetic modifications.

The 1-phenylethyl group can also be incorporated into heterocyclic structures. The synthesis of N-((S)-1-phenylethyl)azetidine-2-carbonitriles begins with the corresponding methyl esters. nih.gov The ester is converted to a primary amide using aqueous ammonia, which is subsequently dehydrated to the nitrile using trifluoroacetic anhydride and pyridine. nih.gov These examples highlight the versatility of the 1-phenylethylamine core in generating a diverse library of compounds for comparative studies.

A summary of synthetic methods for these structurally related compounds is presented below.

Table 1: Synthesis of Structurally Related Compounds

| Product Compound | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-(benzyl((S)-1-phenylethyl)amino)succinate | (S)-ethyl 2-(1-phenylethylamino)acetate, Benzyl (B1604629) bromide | LiHMDS, THF, -78°C to RT | High | scielo.org.mx |

| (R)-N-(1-Phenylethyl)acetamide | (R)-1-Phenylethylamine, Acylating agent (e.g., acetic anhydride) | Dynamic Kinetic Resolution (DKR) with lipase catalyst | 85-92% | |

| 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide | 4-amino-N-(1-phenylethyl)-benzamide, Bromoacetyl chloride | DIPEA, Dichloromethane, 0°C to RT | - | |

| N-((S)-1-Phenylethyl)azetidine-2-carbonitrile | N-((S)-1-Phenylethyl)azetidine-2-carboxamide | Trifluoroacetic anhydride, Pyridine | 90-94% | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those enabling asymmetric synthesis, are crucial for producing specific stereoisomers of this compound and its derivatives. These approaches offer high efficiency and stereocontrol, which are essential for pharmaceutical and material science applications. Key strategies include the asymmetric hydrogenation of prochiral precursors and catalytic conjugate additions.

One of the most effective methods for preparing chiral 2-substituted succinates is the asymmetric hydrogenation of 2-alkylidene or 2-arylidenesuccinates. google.comdoi.org In this approach, a double bond is selectively reduced in the presence of a chiral catalyst, typically a rhodium complex coordinated to a chiral phosphine (B1218219) ligand. For example, 2(E)-alkylidene succinate derivatives can be hydrogenated to yield the corresponding (R)-succinate with high optical purity using a rhodium catalyst complexed with an (R,R)-bisphosphine ligand. google.com Ligands such as BINAP and its analogues have proven effective in the Rh-catalyzed hydrogenation of itaconate derivatives (methylene succinates), which are structurally similar to precursors of the target compound. doi.org

Another powerful catalytic strategy is the asymmetric 1,4-conjugate addition. In this reaction, a nucleophile is added to the β-position of an α,β-unsaturated carbonyl compound. Rhodium(I) complexes with chiral diene ligands have been successfully used to catalyze the addition of arylboronic acids to fumaric esters, producing 2-arylsuccinic esters with excellent yield and enantioselectivity (up to 99% ee). nih.gov Similarly, copper-catalyzed systems, often employing phosphoramidite (B1245037) ligands, facilitate the 1,4-addition of organozinc reagents to α,β-unsaturated esters. researchgate.nethilarispublisher.com These methods allow for the stereocontrolled formation of a carbon-carbon bond at the C2 position of the butanedioate backbone.

These catalytic systems offer precise control over the stereochemistry of the final product, a critical aspect for compounds with potential biological activity.

Table 2: Catalytic Systems for the Synthesis of Substituted Butanedioate Analogues

| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium complex with (R,R)-bisphosphine ligand | 2(E)-Alkylidene succinate | (R)-2-Alkyl-succinate | Good optical purity | google.com |

| Asymmetric Hydrogenation | Rh(I) / BINAP or FAPhos | Dimethyl 2-methyleneglutarate | Chiral 2-methylglutarate | 92-94% ee | doi.org |

| Asymmetric 1,4-Addition | Rh(I) / Chiral Diene | Di-tert-butyl fumarate, Arylboronic acid | 2-Arylsuccinic ester | 94% to >99.5% ee | nih.gov |

| Asymmetric 1,4-Addition | Copper / Phosphoramidite ligand | 2-Aryl acrylate, Dialkylzinc reagent | α-Aryl carboxylic acid derivative | High | researchgate.nethilarispublisher.com |

Advanced Spectroscopic Characterization of 2 1 Phenylethyl Butanedioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual atoms. emerypharma.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. For 2-(1-Phenylethyl)butanedioate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct proton groups.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The methine proton of the phenylethyl group, being adjacent to the phenyl ring and the ester oxygen, is expected to resonate as a multiplet at a downfield chemical shift. The methyl protons of the phenylethyl group would appear as a doublet due to coupling with the adjacent methine proton.

The methylene (B1212753) protons of the butanedioate backbone present a more complex pattern. The two methylene groups are diastereotopic, meaning they are in different chemical environments, and will therefore have distinct chemical shifts and may show complex splitting patterns due to coupling with each other.

A representative, though not identical, ¹H NMR spectrum of a similar compound, phenethyl butyrate (B1204436), shows the aromatic protons in the range of δ 7.09 to 7.41 ppm. chemicalbook.com The methylene protons adjacent to the ester oxygen and the phenyl group appear at δ 4.28 ppm and δ 2.93 ppm, respectively. chemicalbook.com The other methylene and methyl protons of the butyrate chain resonate at upfield shifts. chemicalbook.com

Table 1: Representative ¹H NMR Data for a Structurally Related Compound (Phenethyl Butyrate)

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.09 - 7.41 |

| -O-CH₂- | 4.28 |

| -CH₂-Ph | 2.93 |

| -CH₂-CH₂-CO- | 2.25 |

| -CH₂-CH₃ | 1.62 |

| -CH₃ | 0.92 |

Note: This data is for Phenethyl Butyrate and serves as an illustrative example. The exact chemical shifts for this compound will vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester groups are expected to resonate at the most downfield chemical shifts, typically in the range of δ 170-185 ppm. libretexts.org The carbons of the aromatic phenyl ring will appear in the region of δ 125-150 ppm. libretexts.org The carbon atom of the methine group in the phenylethyl moiety, being attached to both the phenyl ring and the oxygen of the ester, will have a specific chemical shift. The methyl carbon of the phenylethyl group and the methylene carbons of the butanedioate chain will resonate at higher field, typically between δ 10-60 ppm. libretexts.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift Range (ppm) |

| C=O (Ester) | 170 - 185 |

| C (Aromatic) | 125 - 150 |

| C-O (Ether/Ester) | 60 - 80 |

| C (Alkyl) | 10 - 50 |

Source: General ¹³C NMR chemical shift ranges. libretexts.orgoregonstate.edu

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. emerypharma.comuniversiteitleiden.nl

¹H-¹H COSY: This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show correlations between the methine and methyl protons of the phenylethyl group, as well as between the adjacent methylene protons of the butanedioate chain.

HSQC: This experiment maps the correlation between each proton and the carbon atom to which it is directly attached. hmdb.ca This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

By combining the information from 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis. lcms.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. larancelab.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄O₄, by matching the experimentally measured mass to the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. niom.no This technique is ideal for assessing the purity of a sample and confirming the identity of its components. mdpi.com

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column, which separates the compound from any impurities based on their volatility and interaction with the column's stationary phase. niom.nonist.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The fragmentation pattern of this compound would show characteristic fragments corresponding to the loss of specific parts of the molecule, such as the phenylethyl group or portions of the butanedioate chain. nih.gov By comparing the retention time and the mass spectrum to that of a known standard, the identity and purity of the compound can be unequivocally confirmed. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Complex Mixtures

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique for the comprehensive analysis of complex mixtures. ekb.egscience.govscience.gov This method combines the potent separation capabilities of liquid chromatography with the precise mass analysis afforded by mass spectrometry. ekb.eg LC-ESI-MS is particularly well-suited for analyzing thermally unstable, nonvolatile, and highly polar compounds. chromsoc.jp The electrospray ionization (ESI) interface is a soft ionization technique that allows for the analysis of molecules in their ionic form, making it ideal for a wide range of biological and environmental analytes. chromsoc.jpmdpi.com

In the context of environmental science and bioremediation, LC-ESI-MS/MS has been successfully employed for the simultaneous analysis of various metabolites of benzene (B151609), toluene, ethylbenzene (B125841), and xylene (BTEX) compounds in bacterial cultures and groundwater. mdpi.com Among these metabolites, this compound, also known as 2-(1-phenylethyl)succinic acid, is a key marker for the anaerobic degradation of ethylbenzene. mdpi.com

A direct high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) method was developed for the simultaneous determination of 11 BTEX metabolites, including this compound. mdpi.com This technique allows for the direct injection of aqueous samples (e.g., 50 µL) and can achieve detection limits down to the nanogram-per-milliliter level. mdpi.com The optimization of chromatographic conditions, such as the stationary phase of the column and the composition of the mobile phase, is crucial for resolving positional isomers, which is a common challenge in the analysis of complex mixtures. mdpi.comnih.gov For instance, adjusting the concentration of an acid modifier like acetic acid in the mobile phase can significantly improve the separation of isomers. mdpi.com

For the analysis of stereoisomers, such as the different enantiomers of a chiral compound, derivatization techniques can be coupled with LC-MS. researchgate.net Chiral derivatization, for example using N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), can be used to create diastereomers that are separable by standard liquid chromatography, allowing for enantiomer-specific quantification. researchgate.net The high selectivity and sensitivity of LC-MS/MS, often using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), enables precise quantification even in complex biological or environmental matrices where analytes are present at trace levels. nih.govddtjournal.com

Table 1: Exemplary LC-MS/MS Parameters for Analysis of this compound and Related Metabolites mdpi.com

| Parameter | Specification |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Column Example | BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase Modifier | Acetic Acid (e.g., 0.05% - 0.2% concentration) |

| Target Analyte | 2-(1-Phenylethyl)succinic acid |

| Internal Standard | 4-Fluorobenzoic acid C13-D' (IS) |

| Detection | Analysis of specific ion transitions for quantification |

| Application | Simultaneous analysis of BTEX metabolites in bacterial cultures and groundwater |

Vibrational Spectroscopy

Vibrational spectroscopy encompasses techniques that measure the interaction of electromagnetic radiation with the molecular vibrations of a sample. researchgate.net These vibrations, which include bond stretching and bending, occur at specific, quantized frequencies that are characteristic of the types of chemical bonds and functional groups present in a molecule. savemyexams.com Therefore, the resulting spectrum serves as a unique molecular "fingerprint," allowing for the identification of compounds and the elucidation of their chemical structure. pressbooks.pubdocbrown.info The two most common forms of vibrational spectroscopy are Infrared (IR) spectroscopy and Raman spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups within a molecule. savemyexams.com It operates on the principle that a molecular vibration will absorb infrared radiation if the vibration causes a change in the molecule's dipole moment. msu.edu An IR spectrophotometer passes infrared radiation through a sample and measures the frequencies at which absorption occurs. savemyexams.com These absorption frequencies are typically reported in wavenumbers (cm⁻¹). savemyexams.com

The IR spectrum is generally divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). pressbooks.pubdocbrown.info The functional group region contains absorptions that are characteristic of specific bonds and functional groups, making it particularly useful for structural determination. pressbooks.pub

For this compound, the key functional groups that give rise to characteristic IR absorptions are the ester carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester, the aromatic ring of the phenylethyl group, and the various carbon-hydrogen bonds (C-H).

The most prominent absorption in the spectrum of this compound is expected to be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. msu.edunist.gov The aromatic ring will produce several characteristic absorptions: =C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org The aliphatic C-H bonds of the ethyl and butanedioate portions of the molecule will exhibit stretching vibrations just below 3000 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group typically appear as strong bands in the 1300-1000 cm⁻¹ range. libretexts.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound msu.edunist.govorgchemboulder.comlibretexts.orglibretexts.orgwikipedia.org

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H | Aromatic (stretch) | 3100 - 3000 | Medium to Weak |

| C-H | Alkane (stretch) | 3000 - 2850 | Medium to Strong |

| C=O | Ester (stretch) | 1750 - 1735 | Strong |

| C=C | Aromatic (in-ring stretch) | 1600 - 1585 and 1500 - 1400 | Medium to Weak |

| C-H | Alkane (bend) | 1470 - 1365 | Medium |

| C-O | Ester (stretch) | 1300 - 1000 | Strong |

| C-H | Aromatic (out-of-plane bend) | 900 - 675 | Strong to Medium |

Mechanistic Investigations and Reaction Pathways Involving 2 1 Phenylethyl Butanedioate

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of 2-(1-phenylethyl)butanedioate often involves the formation of a key enolate intermediate. The stereochemical course of the subsequent reactions is a subject of detailed mechanistic investigation.

The formation of enolates from carbonyl compounds, including esters like butanedioates, is a fundamental process in organic synthesis. masterorganicchemistry.com The deprotonation at the α-carbon creates a planar enolate ion, which subsequently loses the chiral information of the original α-carbon if it was a stereocenter. libretexts.org The resulting enolate is a resonance-stabilized species with nucleophilic character at both the α-carbon and the oxygen atom, though reactions with electrophiles are more common at the carbon. masterorganicchemistry.comlibretexts.org

The stereochemistry of the enolate itself, which can exist as (E) or (Z) isomers, is influenced by factors such as the substrate, the base used, and the reaction temperature. imperial.ac.uk For instance, the formation of lithium enolates using bulky bases like lithium diisopropylamide (LDA) at low temperatures often proceeds through a six-membered chair-like transition state. imperial.ac.uk The resulting enolate geometry is a balance between allylic 1,2-strain and 1,3-diaxial interactions. imperial.ac.uk In the case of esters, the trans-enolate is generally favored. bham.ac.uk

When an enolate reacts with an electrophile, such as in an alkylation reaction to form a new carbon-carbon bond, the electrophile can attack from either face of the planar enolate. libretexts.org If a new stereocenter is created, this can lead to a mixture of diastereomers. The facial selectivity of this attack can sometimes be controlled by the presence of a nearby chiral center, which can direct the incoming electrophile to one face of the enolate over the other. In the synthesis of dimethyl 2-(1-phenylethyl)succinate, a related compound, the reaction of (1-iodoethyl)benzene with dimethyl fumarate (B1241708) resulted in a 1:1 mixture of two diastereoisomers, indicating a lack of significant diastereoselectivity in this specific transformation. nih.govfrontiersin.org

Table 1: Factors Influencing Enolate Formation and Stereochemistry

| Factor | Influence |

|---|---|

| Base | The strength and steric bulk of the base can determine whether enolate formation is reversible or irreversible and can influence the (E)/(Z) geometry of the resulting enolate. masterorganicchemistry.comimperial.ac.ukbham.ac.uk |

| Temperature | Lower temperatures are often used to ensure kinetic control over thermodynamic control, leading to the formation of the less substituted (kinetic) enolate. imperial.ac.uk |

| Substrate Structure | The substituents on the ester can create steric and electronic effects that favor the formation of one enolate isomer over another. imperial.ac.uk |

| Solvent | The solvent can influence the aggregation state and reactivity of the enolate. bham.ac.uk |

Catalysis plays a crucial role in many synthetic transformations. In the context of related reactions, such as asymmetric hydrogenations, the intermediates within the catalytic cycle are key to understanding the reaction mechanism and enantioselectivity. acs.org Dual catalytic systems, which involve two distinct catalytic cycles operating in concert, have also been developed to achieve specific stereochemical outcomes. acs.org

While specific studies on the catalytic cycle for the synthesis of this compound are not detailed in the provided results, general principles from related catalytic processes can be inferred. For instance, in rhodium-catalyzed hydrogenations, phosphite-based ligands are often used to create a chiral environment around the metal center. acs.org The analysis of resting states and reactive intermediates in these cycles helps to elucidate the enantioselectivity-determining step. acs.org

Photoredox catalysis offers an alternative pathway for the formation of related succinates. For example, the photoredox-catalyzed reaction of certain starting materials with dimethyl itaconate can produce dimethyl 2-(1-phenylethyl)succinate. rsc.org These reactions proceed through radical intermediates generated under visible light irradiation. acs.org

Chemical Stability and Degradation Pathways

The stability of this compound is primarily determined by the reactivity of its ester functional groups.

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. evitachem.com This process involves the cleavage of the ester bond to yield the corresponding carboxylic acid (2-(1-phenylethyl)butanedioic acid) and the alcohol. nih.govfrontiersin.org

Base-catalyzed hydrolysis, also known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov The rate of this reaction is dependent on the concentration of the base.

Acid-catalyzed hydrolysis also occurs, and the stability of related compounds has been studied under various pH conditions. For instance, the hydrolysis of a thymidine (B127349) derivative with related structural motifs showed a half-life of 28 hours at pH 7.5 and 37°C. mdpi.com The stability of metabolites like 2-(1-phenylethyl)succinic acid has been observed to decrease at room temperature over several weeks, indicating slow degradation. mdpi.com

Table 2: Hydrolysis of this compound Derivatives

| Condition | Product(s) | Mechanism |

|---|---|---|

| Acidic (e.g., HCl in water) | 2-(1-Phenylethyl)butanedioic acid, Alcohol | Acid-catalyzed ester hydrolysis |

| Basic (e.g., LiOH in THF/water) | Salt of 2-(1-Phenylethyl)butanedioic acid, Alcohol | Base-catalyzed ester hydrolysis (Saponification) nih.govfrontiersin.org |

Information regarding the specific photochemical and thermal decomposition of this compound is limited in the provided search results. However, general principles of thermal degradation of organic compounds, particularly those used as flavor chemicals, suggest that at high temperatures (e.g., 475 °C), decomposition can occur, leading to the formation of various smaller molecules. mdpi.comresearchgate.net The exact products would depend on the specific conditions and the presence of other substances.

Photochemical reactions involving related structures often utilize photocatalysts to generate radical intermediates for synthetic purposes. acs.org For example, arylacetic acids can be decarboxylated under photoredox conditions to generate benzyl (B1604629) radicals. acs.org This suggests that this compound could potentially undergo photochemical transformations, especially in the presence of photosensitizers and under UV or visible light irradiation.

Computational and Theoretical Studies on 2 1 Phenylethyl Butanedioate

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are essential for elucidating electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgmdpi.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. aps.org This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. mdpi.com DFT calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

For 2-(1-Phenylethyl)butanedioate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state electronic structure. mdpi.com These calculations would reveal the distribution of electron density across the molecule, identifying electron-rich and electron-poor regions. This information is visualized through Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electrostatic potentials, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. chemrxiv.orgmdpi.com For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible.

Computational methods, particularly DFT, are used to perform conformational analysis. The process typically starts by systematically rotating the flexible bonds to generate a wide range of possible conformers. Each of these starting geometries is then subjected to energy minimization, a process that adjusts the bond lengths, angles, and dihedrals to find the nearest local energy minimum on the potential energy surface. chemrxiv.org The relative energies of these optimized conformers are then compared to identify the most stable, low-energy structures. The stability of different conformers, for instance in (2-hydroxyalkyl)phosphonates, is influenced by factors like intramolecular hydrogen bonding and steric effects, with solvent polarity also playing a significant role. acs.org

| Conformer Type | Relative Free Energy (ΔG, kcal/mol) | Method |

|---|---|---|

| 3S1 | 0.0 | B3LYP/6-31G(d,p) |

| B1,4 | +4.8 | B3LYP/6-31G(d,p) |

| 1C4 | +5.4 | B3LYP/6-31G(d,p) |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a large biological macromolecule, typically a protein or nucleic acid (receptor). mdpi.complos.org These simulations are fundamental in drug discovery and molecular biology for understanding interaction mechanisms. mdpi.com

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations aim to predict the preferred orientation and position of a ligand when it binds to a receptor to form a stable complex. biorxiv.org The process involves sampling a large number of possible conformations of the ligand within the active site of the target protein and scoring them based on their binding affinity. plos.org The result is a set of predicted binding poses, ranked by their scores, which represent plausible interaction modes.

For this compound, docking studies would first require a three-dimensional structure of a potential target protein. The compound would then be placed into the defined binding site of the protein, and an algorithm would explore various orientations and conformations. For example, in studies of succinate (B1194679) dehydrogenase inhibitors, docking simulations generated ten conformations for each compound within the enzyme's active site, which were then evaluated based on interaction energy. nih.gov The accuracy of these predictions is crucial, as the binding mode dictates the specific interactions that stabilize the ligand-receptor complex. mdpi.com

Analysis of Ligand-Target Interactions

Once a plausible binding mode is predicted, a detailed analysis of the interactions between the ligand and the target is performed. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. plos.orgfrontiersin.org Identifying these key interactions is vital for understanding the basis of molecular recognition and binding affinity. frontiersin.orgnih.gov

| Compound | Binding Energy (kcal/mol) | Key Hydrogen Bond Interaction (Residue, Bond Length Å) |

|---|---|---|

| Compound C2 | -11.02 | Phe83 (C), 2.89 Å |

| Compound C10 | -10.86 | Trp82 (C), 3.07 Å |

Structure-Based Design Principles

The insights gained from docking and interaction analysis form the basis of structure-based drug design (SBDD). plos.orgresearchgate.net This approach uses the three-dimensional structure of the target macromolecule to design or optimize ligands with improved binding affinity and selectivity. plos.org By understanding which functional groups of a ligand are essential for binding and which regions of the binding pocket are unoccupied, medicinal chemists can rationally modify the ligand's structure to enhance its properties.

If this compound were identified as a hit compound, SBDD principles would guide its optimization. For example, if the phenyl ring fits into a hydrophobic pocket with extra space, adding substituents to the ring could lead to more extensive hydrophobic interactions and improved potency. plos.org Similarly, if a key hydrogen bond is observed, modifications that strengthen this bond or introduce new ones could be explored. The goal is to leverage the structural information of the ligand-target complex to design more effective molecules, a strategy that has been successfully applied to numerous drug targets. researchgate.net

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and chemical biology, enabling the prediction of the biological activity of compounds from their molecular structures. These methodologies establish a mathematical correlation between the chemical structure and a specific activity, thereby guiding the design of new molecules with enhanced desired properties. For this compound and its analogs, QSAR and cheminformatics offer a framework to understand how structural modifications influence their potential biological activities.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally related compounds, such as other butanedioate (succinate) derivatives and aromatic esters. These studies provide a clear indication of the types of molecular descriptors that would be critical in building a predictive QSAR model for this class of compounds.

Research on the QSAR of various ester compounds has consistently shown that a combination of electronic, steric, and hydrophobic parameters governs their biological activity. For instance, in a QSAR study of aromatic esters of 4′-demethyl-4-deoxypodophyllotoxin, descriptors such as the final heat of formation and the relative number of benzene (B151609) rings were found to be significant in predicting insecticidal activity. acs.orgnih.gov This suggests that for this compound, both the energetic properties and the presence of the phenyl group are likely to be key determinants of its activity profile.

Furthermore, studies on cinnamate (B1238496) ester analogues have highlighted the importance of descriptors related to the number and type of polar atoms, which influence the hydrophobic and hydrophilic characteristics of the molecules. mdpi.com For this compound, the two ester carbonyl groups represent significant polar features.

In the context of butanedioate (succinate) esters, research on derivatives of betulinic acid has demonstrated that the presence of a dimethyl succinate ester at a particular position is crucial for anti-HIV activity. nih.govbohrium.com This underscores the importance of the succinate moiety itself in driving biological interactions, a feature that would be a central focus in any QSAR model of this compound.

A hypothetical QSAR study on a series of this compound analogs would likely involve the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume).

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

| Constitutional (1D) | Molecular Weight (MW) | Influences size-limited processes like diffusion and transport. |

| Number of Rotatable Bonds (nRotB) | Relates to conformational flexibility, which can impact receptor binding. | |

| Topological (2D) | Kier & Hall Connectivity Indices (χ) | Encodes information about the degree of branching and cyclicity. |

| Balaban J Index | A highly discriminating descriptor of molecular topology. | |

| Geometric (3D) | Molecular Surface Area (MSA) | Relates to the molecule's interaction surface with a biological target. |

| Molecular Volume | Describes the space occupied by the molecule. | |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, affecting solubility and binding. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | A measure of lipophilicity, crucial for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and influences transport properties. |

Once calculated, these descriptors would be used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate with an observed biological activity. The quality of a QSAR model is assessed using several statistical metrics.

Table 2: Statistical Parameters for Evaluating a QSAR Model

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated r² | q² | A measure of the internal predictive ability of the model (often from Leave-One-Out cross-validation). farmaciajournal.com | > 0.5 |

| Standard Deviation | s | The standard deviation of the residuals, indicating the model's precision. | Lower is better |

| F-statistic | F | A measure of the statistical significance of the regression model. | Higher is better |

| External Validation r² | r²_pred | Measures the predictive power of the model on an external test set of compounds. | > 0.6 |

Cheminformatics applications for this compound extend beyond QSAR. For example, similarity searching based on its chemical fingerprint could identify other known compounds with potentially similar biological activities. Likewise, molecular docking simulations could be employed to predict its binding mode within the active site of a protein target, providing a structural hypothesis for its mechanism of action. The insights gained from such computational studies are invaluable for guiding the synthesis of new, more potent, and selective analogs.

Biological Activity and Molecular Target Identification in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) Activity

Succinate dehydrogenase (SDH), also known as complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. mdpi.com It catalyzes the oxidation of succinate to fumarate (B1241708). mdpi.com Inhibition of SDH can lead to an accumulation of succinate, which has been shown to have various downstream metabolic effects. nih.govbiorxiv.org For instance, succinate can act as a competitive inhibitor of prolyl-4-hydroxylase (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-alpha (HIF-α). mdpi.com

Studies have explored the role of SDH inhibitors in various contexts. For example, the SDH inhibitor Dimethyl Malonate (DiMal) has been shown to reduce cardiac ischemia-reperfusion injury, although its effectiveness can vary depending on the disease state, such as different stages of diabetes. nih.gov The mechanism of protection is thought to involve the prevention of rapid succinate oxidation upon reperfusion, which can overload the electron transport chain and lead to the production of reactive oxygen species (ROS). nih.gov

While direct studies on the inhibitory effect of 2-(1-Phenylethyl)butanedioate on SDH are not extensively detailed in the provided search results, the structural similarity of the butanedioate (succinate) moiety to the natural substrate of SDH suggests a potential for competitive inhibition. Succinate itself is a key metabolic intermediate. ebi.ac.uk The phenylethyl group attached to the succinate backbone would influence the binding affinity and specificity of the compound for the active site of SDH. Further research is necessary to quantify the inhibitory potency (e.g., IC50 or Ki values) of this compound against SDH and to understand the precise nature of its interaction with the enzyme's active site.

Table 1: Effects of SDH Inhibition

| Inhibitor | Model System | Observed Effect | Reference |

| Dimethyl Malonate (DiMal) | Isolated rat hearts (Ischemia-Reperfusion) | Reduced infarct size (in mature diabetic and non-diabetic rats) | nih.gov |

| Succinate (accumulated) | Cellular models | Competitive inhibition of prolyl-4-hydroxylase (PHD) | mdpi.com |

| Various SDHI fungicides | Fungal pathogens | Inhibition of fungal growth | researchgate.net |

Interactions with N-Terminal Nucleophile Hydrolase Enzymes (e.g., 20S Proteasome)

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes characterized by a catalytic nucleophile (such as threonine, serine, or cysteine) at the N-terminus of one of their subunits. nih.gov This family includes the proteasome, which is a large protein complex responsible for degrading unnecessary or damaged proteins. nih.gov The 20S proteasome is the catalytic core of the larger 26S proteasome and contains multiple active sites with different specificities. nih.govdrugbank.com

Inhibitors of Ntn hydrolases, particularly the 20S proteasome, have been a focus of drug discovery, especially in oncology. google.com For example, carfilzomib (B1684676) is a proteasome inhibitor that binds irreversibly to the N-terminal threonine-containing active sites of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. drugbank.com

While there is no direct evidence from the search results of this compound interacting with N-terminal nucleophile hydrolase enzymes, the general class of peptide-based compounds with specific structural motifs (like heteroatom-containing three-membered rings) has been shown to inhibit these enzymes. google.comgoogle.com The potential for this compound to interact with the 20S proteasome would depend on its ability to access and bind to the active sites within the proteasome's catalytic chamber. The phenylethyl group could potentially interact with hydrophobic pockets in the enzyme, while the butanedioate moiety could form hydrogen bonds or other polar interactions.

Table 2: Characteristics of N-Terminal Nucleophile Hydrolases

| Enzyme Family | Catalytic Nucleophile | Example Enzymes | Reference |

| N-terminal nucleophile (Ntn) hydrolases | Serine, Threonine, Cysteine | Penicillin G acylase, 20S Proteasome, Aspartylglucosaminidase | nih.govontosight.ai |

Inhibition of ATP Synthesis in Model Systems

ATP synthase is a mitochondrial enzyme complex that synthesizes ATP from ADP and inorganic phosphate, driven by the proton motive force generated by the electron transport chain. nih.govnih.govmicrobialcell.comembopress.org Inhibition of ATP synthase can have profound effects on cellular energy metabolism. nih.gov

Inhibitors of ATP synthase can act on different subunits of the enzyme complex. nih.gov For example, some natural and synthetic compounds bind to the F1 catalytic domain, while others target the Fo proton channel. nih.gov The inhibition of ATP synthesis can be a therapeutic strategy in certain diseases, and various inhibitors are being studied for this purpose. mdpi.com

The succinate moiety in this compound is directly linked to mitochondrial respiration as the substrate for SDH. mdpi.com By potentially inhibiting SDH, the compound could indirectly affect ATP synthesis by reducing the flow of electrons into the electron transport chain from succinate. nih.gov Furthermore, the structural component of emoxypine succinate, a related compound, is known to be involved in the mitochondrial oxidation of succinic acid. nih.gov This suggests a potential for this compound to influence mitochondrial function and, consequently, ATP synthesis. However, direct studies demonstrating the inhibition of ATP synthesis by this compound are needed to confirm this activity and elucidate the mechanism.

Table 3: Examples of ATP Synthase Inhibitors

| Inhibitor | Target Subunit/Domain | Effect | Reference |

| IF1 (endogenous peptide) | F1 | Inhibits ATP hydrolysis | nih.gov |

| Efrapeptin | F1 catalytic domain | Inhibits ATP hydrolysis and synthesis | nih.gov |

| Angiostatin | α and β subunits of F1 | Inhibits ATP hydrolysis | nih.gov |

Modulation of Cholinesterase Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Modulation of their activity is a key therapeutic strategy for various neurological disorders. nih.gov Inhibitors of these enzymes can be reversible or irreversible and often target the active site gorge of the enzyme. nih.govresearchgate.net

Recent studies have investigated novel compounds for their cholinesterase inhibitory potential. nih.govresearchgate.net For example, dodecylaminoquinuclidines have been shown to be reversible inhibitors of both AChE and BChE in the micromolar range. nih.gov The structural features of these inhibitors, such as the presence of a quinuclidinium core and various substituents, are crucial for their inhibitory activity. nih.gov

There is no direct information in the provided search results regarding the modulation of cholinesterase activity by this compound. To assess its potential in this area, studies would need to be conducted to measure its inhibitory effects on both AChE and BChE. The presence of the phenylethyl group might allow for interactions with the peripheral anionic site or other regions of the cholinesterase active site, but this remains speculative without experimental data.

Table 4: Examples of Cholinesterase Inhibitors

| Inhibitor Class | Target Enzymes | Inhibition Type | Reference |

| Dodecylaminoquinuclidines | AChE, BChE | Reversible | nih.gov |

| Helminthosporin | AChE, BChE | Noncompetitive | researchgate.net |

| Syzygioate A and B | AChE, BChE | Significant inhibition | researchgate.net |

Receptor Interaction Profiling

Investigations of Membranotropic Effects

Membranotropic effects refer to the ability of a compound to interact with and alter the properties of biological membranes. nih.gov Such interactions can lead to changes in membrane fluidity, permeability, and the function of membrane-bound proteins. nih.govnih.gov

Some compounds exert their biological effects, at least in part, through their membranotropic properties. For instance, the antibacterial agent Triclosan has been shown to interact with bacterial membranes, leading to destabilization and loss of functional integrity without causing cell lysis. nih.gov Similarly, emoxypine succinate is described as a membranotropic agent that helps maintain the viscosity of the lipid bilayer. nih.gov

Given that the related compound, emoxypine succinate, exhibits membranotropic effects, it is plausible that this compound could also interact with cell membranes. nih.gov The lipophilic phenylethyl group would likely facilitate its partitioning into the lipid bilayer, while the polar butanedioate headgroup would interact with the aqueous environment or the polar headgroups of phospholipids. Such interactions could potentially alter membrane properties and influence the activity of membrane-associated enzymes and receptors. However, specific biophysical studies, such as differential scanning calorimetry or fluorescence anisotropy, would be required to confirm and characterize the membranotropic effects of this compound.

Following a comprehensive search for scientific literature, specific research data for the chemical compound This compound relating to the detailed biological activities requested could not be located. There is a lack of published studies on the radical scavenging properties, prevention of oxidative damage, anti-tubercular activity, anti-proliferative effects, or its specific role in prodrug and precursor research under this precise chemical name.

The available scientific literature discusses related but structurally distinct compounds, such as derivatives of phenylethyl chromones, various phenolic compounds, or other butanedioate esters. However, per the strict requirement to focus solely on "this compound," it is not possible to generate an article covering the specified outline with the necessary scientific accuracy and detail.

Therefore, the content for the requested sections cannot be provided.

Table of Compounds Mentioned

Prodrug and Precursor Research

Chemical Stability of Prodrug Constructs and Release Mechanisms

The chemical stability of a prodrug is a critical determinant of its efficacy, governing its ability to remain intact until it reaches the intended physiological environment for activation. For ester-based prodrugs, such as this compound, stability is primarily influenced by pH and the presence of ester-cleaving enzymes.

For instance, studies on succinate prodrugs of curcuminoids have demonstrated that succinylation significantly enhances chemical stability against hydrolytic degradation at a physiological pH of 7.4 compared to the parent compounds. nih.gov This increased stability suggests that a succinate-based prodrug could have a viable half-life in systemic circulation. nih.gov

The primary mechanism for the release of the active drug from a succinate ester prodrug in the body is typically enzymatic hydrolysis. science.govpion-inc.com Esterases, which are abundant in human plasma, liver, and other tissues, recognize and cleave the ester bond, liberating the parent drug and a succinate moiety. science.govmdpi.com The rate of this enzymatic cleavage is dependent on the structure of the prodrug. mdpi.com For example, in studies with other ester prodrugs, the half-lives in 80% human plasma were found to be relatively short, indicating rapid enzymatic conversion. science.gov This enzymatic release is a key feature of the prodrug strategy, allowing for the controlled liberation of the active compound at the desired site of action. nih.gov

Table 1: General Chemical Stability of Ester Prodrugs in Simulated Environments

| Condition | pH | Stability | Primary Release Mechanism |

| Simulated Gastric Fluid | 1.2 | Generally Stable | Minimal Chemical Hydrolysis |

| Simulated Intestinal Fluid | 7.4 | Variable; Generally Less Stable than in Acid | Chemical and Enzymatic Hydrolysis |

| Human Plasma | ~7.4 | Susceptible to Hydrolysis | Predominantly Enzymatic Hydrolysis |

This table presents generalized data for ester prodrugs based on available literature and may not represent the specific behavior of this compound.

Evaluation as Synthetic Precursors for Bioactive Compounds

While direct evidence for the use of this compound as a synthetic precursor is limited, its structural components—a phenylethyl group and a butanedioate (succinate) linker—are common motifs in the synthesis of various bioactive compounds. The evaluation of such a compound as a synthetic precursor would focus on its utility in assembling more complex molecules with therapeutic potential.

The phenylethyl moiety is a fundamental building block for a wide range of pharmaceuticals and natural products. Its incorporation into a butanedioate structure provides a versatile intermediate for further chemical modification. The succinate portion offers two carboxylic acid functionalities, one of which is esterified with the 1-phenylethanol (B42297) group. The remaining free carboxylic acid group serves as a handle for further synthetic transformations, such as amidation or esterification, to build more complex bioactive molecules.

Modern synthetic methodologies, such as microwave-assisted synthesis and enzymatic synthesis, are often employed to create bioactive compounds from such precursors. dntb.gov.uamdpi.com For example, enzymatic processes, which are valued for their high selectivity and operation under mild conditions, could be used to couple the free carboxylic acid of this compound with other molecules of interest. mdpi.com Lipases, for instance, are commonly used for the synthesis of various esters with potential applications in the cosmetic and pharmaceutical industries. dntb.gov.ua

The general strategy involves using the precursor molecule to introduce both a lipophilic phenylethyl group and a flexible succinate linker into a target structure. This can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive compound. The design of prodrugs is a well-established method for enhancing properties like aqueous solubility, chemical stability, and bioavailability. researchgate.netgoogle.cominnovareacademics.in Therefore, this compound could be envisioned as a precursor not only for new chemical entities but also for prodrugs of existing therapeutic agents.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure | Potential Bioactive Class |

| Free Carboxylic Acid | Amidation | Amide | Various (e.g., enzyme inhibitors) |

| Free Carboxylic Acid | Esterification | Diester | Various (e.g., anti-inflammatory agents) |

| Ester Linkage | Transesterification | Different Ester | Modified Prodrug |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Ring | Modified Bioactive Compounds |

This table illustrates hypothetical synthetic pathways for a compound with the structure of this compound based on general organic chemistry principles.

Applications of 2 1 Phenylethyl Butanedioate in Materials Science and Chemical Engineering

Utilization as a Building Block in Polymer Synthesis

The dicarboxylic acid nature of 2-(1-phenylethyl)butanedioate makes it a prime candidate for use as a monomer in condensation polymerization. The two carboxylic acid groups can react with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the 1-phenylethyl group into the polymer backbone is expected to significantly influence the final properties of the material.

The bulky and aromatic nature of the phenylethyl side group can introduce steric hindrance, potentially leading to polymers with increased amorphous character. This can translate to lower crystallinity, enhanced solubility in organic solvents, and altered thermal properties such as a higher glass transition temperature (Tg) when compared to polymers derived from unsubstituted succinic acid. These characteristics are highly desirable in the formulation of engineering plastics and advanced coatings where specific thermal and mechanical properties are required.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Expected Influence of 1-Phenylethyl Group | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky side group restricts chain mobility. |

| Crystallinity | Decrease | Steric hindrance disrupts regular chain packing. |

| Solubility | Increase in organic solvents | The aromatic group enhances interactions with a wider range of solvents. |

Research into polymers derived from similar structures, such as those containing other substituted succinates, supports these hypotheses. The ability to tailor polymer properties by incorporating specific functional monomers like this compound is a cornerstone of modern polymer chemistry.

Role in the Development of Covalent Adaptable Networks

Covalent adaptable networks (CANs) are a revolutionary class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved through the incorporation of dynamic covalent bonds that can break and reform under specific stimuli, such as heat or light.

Succinic acid derivatives are known to participate in the formation of CANs. For instance, the reaction between succinic anhydride (B1165640) and thiols can form thioester linkages that are reversible at elevated temperatures. It is plausible that this compound could be utilized in similar systems. By reacting with polyols or other multifunctional crosslinkers, it can form a crosslinked network. The ester bonds formed could, under certain catalytic conditions, exhibit dynamic behavior, allowing the material to be reshaped, repaired, or recycled.

A study on a closely related isomer, 1-(2-phenylethyl) butanedioate, demonstrated its use in creating polypropylene-based transesterification covalent adaptable networks. unlp.edu.ar This research highlights the potential for phenylethyl-substituted butanedioates to act as key components in CANs, where the phenylethyl group can also contribute to the network's mechanical and thermal properties.

Table 2: Hypothetical Role of this compound in CANs

| Feature | Role of this compound | Potential Advantage |

|---|---|---|

| Network Formation | Acts as a crosslinking agent or a component of the polymer backbone. | The dicarboxylic functionality allows for the creation of a crosslinked structure. |

| Dynamic Chemistry | The ester linkages formed could be designed to be reversible. | Enables material reprocessability, self-healing, and recycling. |

| Property Modulation | The phenylethyl group influences the network's properties. | Can be used to tune the mechanical strength, flexibility, and thermal stability of the CAN. |

Intermediates in Specialty Chemical Production

In the realm of chemical synthesis, intermediates are compounds that are themselves products of a reaction and are then used to create other chemical substances. The structure of this compound makes it a potentially valuable intermediate for a range of specialty chemicals.

The compound (1-phenylethyl)succinate has been identified as a metabolite in the anaerobic biodegradation of ethylbenzene (B125841) by certain sulfate-reducing bacteria. unlp.edu.arnih.govgfz-potsdam.degrafiati.comresearchgate.net In these biochemical pathways, ethylbenzene is activated by addition to fumarate (B1241708), forming (1-phenylethyl)succinate, which is then further metabolized. While this is a biological process, it underscores the chemical feasibility of forming this structure and its potential as a precursor.

In industrial organic synthesis, the diethyl ester of this compound is available as a chemical intermediate. evitachem.com This suggests its use in further chemical transformations. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening up pathways to more complex molecules. The phenylethyl moiety can also be a site for further chemical modification. These transformations could lead to the production of fine chemicals, pharmaceutical intermediates, or components for agrochemicals.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Succinic acid |

| 1-(2-Phenylethyl) butanedioate |

| Polypropylene |

| (1-Phenylethyl)succinate |

| Ethylbenzene |

| Fumarate |

Future Research Directions and Open Questions

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and stereoselective synthetic methodologies for 2-(1-phenylethyl)butanedioate is a fundamental prerequisite for its thorough investigation. Current synthetic strategies for related substituted succinic acids often involve multi-step procedures that may lack optimal efficiency, yield, and stereocontrol. Future research should focus on developing novel synthetic routes that are not only high-yielding but also economically and environmentally sustainable.

Key research objectives in this area include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereochemistry at both chiral centers of the molecule. This could involve chiral catalysts or auxiliaries to achieve high diastereoselectivity and enantioselectivity.

Green Chemistry Approaches: The exploration of greener synthetic pathways, such as biocatalytic methods employing enzymes, or the use of environmentally benign solvents and reagents, would be a significant advancement.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High stereocontrol, potential for high yields. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Convergent Synthesis | Increased overall yield, modularity for derivative synthesis. | Complexity in fragment coupling, potential for racemization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost, potential for clogging with solid byproducts. |

Comprehensive Investigation of Stereoisomeric Effects on Biological Activity

The presence of two chiral centers in this compound gives rise to four possible stereoisomers. It is well-established in pharmacology and biochemistry that stereochemistry can have a profound impact on biological activity. Therefore, a comprehensive investigation into the stereoisomeric effects of this compound is crucial.

Future research in this domain should aim to:

Isolate and Characterize all Stereoisomers: The synthesis and purification of all four stereoisomers in high purity are essential for individual biological evaluation.

Evaluate Stereospecific Biological Activity: Each stereoisomer should be screened against a panel of biological targets to determine if the activity is stereospecific. This could include enzymes, receptors, and cell-based assays.

Determine Stereoselective Metabolism: Investigating the metabolic fate of each stereoisomer is important, as stereoselectivity is often observed in drug metabolism, which can affect pharmacokinetics and pharmacodynamics.

Table 2 illustrates a hypothetical research plan for investigating the stereoisomeric effects.

| Stereoisomer | Proposed Biological Assay | Rationale |

| (2R, 1'R) | Enzyme Inhibition Assay (e.g., Succinate (B1194679) Dehydrogenase) | To determine if the isomer can act as a competitive or non-competitive inhibitor of a key metabolic enzyme. |

| (2S, 1'S) | Receptor Binding Assay (e.g., G-protein coupled receptors) | To assess the potential for interaction with cell signaling pathways. |

| (2R, 1'S) | Cell Proliferation Assay (e.g., cancer cell lines) | To investigate potential cytotoxic or cytostatic effects. |

| (2S, 1'R) | In vivo animal models of metabolic disorders | To evaluate the overall physiological effect and therapeutic potential. |

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling and simulation techniques are powerful tools for understanding the relationship between the three-dimensional structure of a molecule and its biological function. For this compound, advanced computational studies could provide valuable insights and guide experimental work.

Key areas for computational investigation include:

Quantum Mechanical Calculations: To determine the conformational preferences and electronic properties of the different stereoisomers.

Molecular Docking: To predict the binding modes of the stereoisomers with potential biological targets, such as enzyme active sites or receptor binding pockets.

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when interacting with biological macromolecules and to assess the stability of predicted binding poses.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that can predict the biological activity of novel derivatives based on their structural features. This can accelerate the discovery of more potent and selective compounds. nih.gov

Exploration of Undiscovered Mechanistic Pathways

The potential biological effects of this compound are currently unknown. Future research should focus on exploring its mechanism of action at the molecular and cellular levels. Given its structural similarity to succinate, a key metabolite, it is plausible that it could interfere with metabolic pathways.

Potential mechanistic pathways to investigate include:

Interference with the Citric Acid Cycle: As a succinate analog, it could potentially inhibit enzymes of the citric acid cycle, such as succinate dehydrogenase. mdpi.com

Modulation of Succinate-Mediated Signaling: Succinate has been identified as a signaling molecule that can activate G-protein coupled receptors like SUCNR1 (GPR91), which is involved in various physiological and pathological processes. wikipedia.org

Effects on Cellular Metabolism: Comprehensive metabolomic studies could reveal broader effects on cellular metabolism beyond the citric acid cycle.

Integration into New Materials Science Paradigms

Succinic acid is a well-known bio-based building block for the synthesis of biodegradable polymers such as poly(butylene succinate) (PBS). The incorporation of the phenylethyl group from this compound into a polymer backbone could impart novel properties.

Future research in materials science could explore:

Synthesis of Novel Polyesters: The use of this compound as a monomer or co-monomer in the synthesis of new polyesters. The bulky phenylethyl group could influence the polymer's thermal and mechanical properties.

Biodegradable Polymers with Enhanced Properties: The aromatic phenylethyl group might enhance properties such as thermal stability, rigidity, and hydrophobicity of succinate-based bioplastics. fraunhofer.de

Functional Materials: The potential for further functionalization of the phenyl ring could lead to the development of materials with specific optical, electronic, or biomedical applications.

Table 3 outlines potential new polymers derived from this compound.

| Polymer Type | Potential Monomers | Anticipated Properties | Potential Applications |

| Homopolyester | This compound and a diol (e.g., 1,4-butanediol) | Increased glass transition temperature, altered crystallinity. | Specialty packaging, engineering plastics. |

| Copolyester | Succinic acid, this compound, and a diol | Tunable mechanical and thermal properties. | Blends with other bioplastics, fibers. |

| Functionalized Polymer | Functionalized this compound derivatives | Photo-responsive, conductive, or biocompatible properties. | Smart materials, biomedical devices. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Phenylethyl)butanedioate, and how can purity be optimized?

- Methodology : Synthesis typically involves esterification or transesterification reactions. For example, coupling phenylethyl derivatives with butanedioate precursors under acidic or basic catalysis. Purity optimization requires chromatographic techniques (e.g., column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity . Reaction conditions (temperature, solvent polarity) should be systematically varied to minimize side products.

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, particularly the phenylethyl aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl carbons (δ 165–175 ppm). Mass Spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ peaks). Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a precursor for bioactive molecules. For instance, analogs like 2,4-bis(1-phenylethyl)-phenol exhibit cytotoxic activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 17.33 µg/ml), suggesting potential in anti-proliferative studies. In vitro assays (MTT, apoptosis markers) and structure-activity relationship (SAR) analyses are recommended to explore therapeutic mechanisms .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Conduct dose-response studies across multiple cell lines to identify cell-type-specific effects. Use statistical tools (e.g., ANOVA, Tukey’s test) to assess variability. Replicate experiments under standardized conditions (e.g., pH, serum concentration) to isolate confounding factors. Refer to contradictory data in literature reviews to refine hypotheses .

Q. What strategies are effective for evaluating the environmental toxicity of this compound?

- Methodology : Perform ecotoxicological assays (e.g., Daphnia magna immobilization, algal growth inhibition). Use high-performance liquid chromatography (HPLC) to quantify biodegradation rates in simulated environmental matrices (soil/water). Compare with EPA DSSTox data for structurally related esters to predict persistence and bioaccumulation .

Q. How can researchers resolve low yields in large-scale synthesis of this compound?